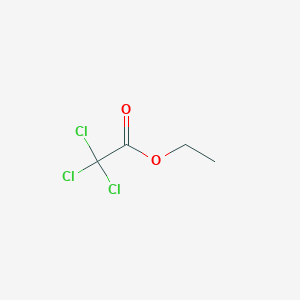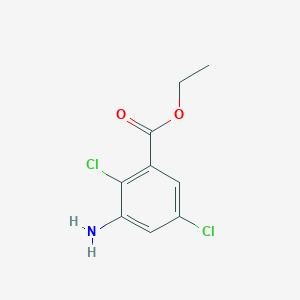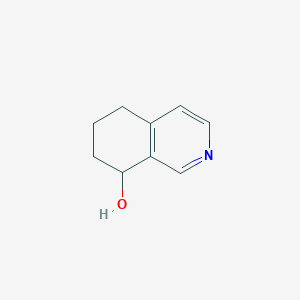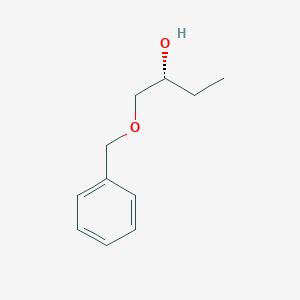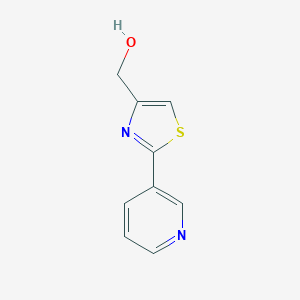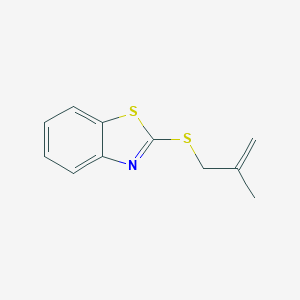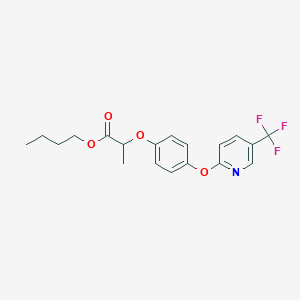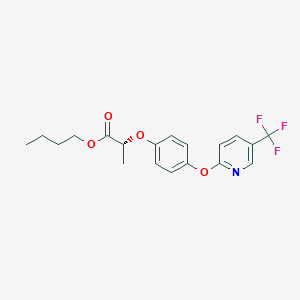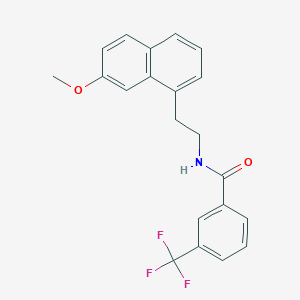
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer.
Biochemical and Physiological Effects:
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- in lab experiments is its specificity towards certain enzymes and proteins. It can be used to selectively inhibit the activity of these enzymes and proteins without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects.
Future Directions
There are several future directions for the research on Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)-. One of the directions is to further investigate its anti-inflammatory and analgesic properties and develop it as a potential treatment for inflammatory diseases. Another direction is to explore its potential as a fluorescent probe for the detection of protein-ligand interactions. Additionally, more research is needed to understand its mechanism of action and potential side effects in order to develop it as a safe and effective treatment for cancer.
Synthesis Methods
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- can be synthesized using a multi-step process that involves the reaction of 7-methoxy-1-naphthaldehyde with ethylmagnesium bromide followed by the reaction of the resulting product with trifluoroacetic anhydride and benzamide. The final product is obtained after purification using column chromatography.
Scientific Research Applications
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a fluorescent probe for the detection of protein-ligand interactions.
properties
CAS RN |
138112-90-0 |
|---|---|
Product Name |
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- |
Molecular Formula |
C21H18F3NO2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H18F3NO2/c1-27-18-9-8-14-4-2-5-15(19(14)13-18)10-11-25-20(26)16-6-3-7-17(12-16)21(22,23)24/h2-9,12-13H,10-11H2,1H3,(H,25,26) |
InChI Key |
KUIVJRIIRBOPFB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C=C1 |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C=C1 |
Other CAS RN |
138112-90-0 |
synonyms |
N-(2-(7-Methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





